molecular formula C19H24N4O2S B2836175 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide CAS No. 1105210-41-0

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B2836175
CAS No.: 1105210-41-0
M. Wt: 372.49
InChI Key: OETFPGWQXYHVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic compound designed for research applications, integrating a 1,3,4-thiadiazole core with a piperidine carboxamide scaffold. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, known for its role as a bioisostere of pyrimidine bases, which allows it to potentially interact with various enzymatic targets and disrupt crucial cellular processes in pathogens and abnormal cells . This molecular framework is found in compounds investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In particular, 1,3,4-thiadiazole derivatives have demonstrated significant research potential in oncology. They have been studied as inhibitors of carbonic anhydrases (CA IX and CA XII), which are promising targets for anticancer therapy, and have shown cytotoxic effects against a range of human cancer cell lines, such as breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) . The mechanism of action for these compounds can vary, with some studies indicating the inhibition of enzymes like focal adhesion kinase (FAK) or the disruption of tubulin polymerization . The structural features of this compound, including the cyclopropyl group on the thiadiazole ring and the 4-methoxybenzyl substituent, are key for optimizing its physicochemical properties and target binding affinity. This makes it a valuable chemical tool for researchers in hit-to-lead optimization campaigns, investigating new mechanisms of action, and exploring structure-activity relationships (SAR). Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-25-16-6-2-13(3-7-16)12-20-19(24)23-10-8-15(9-11-23)18-22-21-17(26-18)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETFPGWQXYHVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic organic molecule characterized by its unique structural features that include a thiadiazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C18_{18}H22_{22}N4_{4}OS, with a molecular weight of approximately 358.46 g/mol. The presence of the thiadiazole ring is significant as it is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the thiadiazole ring through the reaction of cyclopropylamine with thiosemicarbazide.
  • Introduction of the piperidine ring via reaction with appropriate halogenated piperidine derivatives.
  • Final coupling with a methoxy-substituted benzyl group to yield the target compound.

Biological Activities

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant anticancer properties. For instance:

  • A study on similar thiadiazole derivatives demonstrated potent cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50_{50} values as low as 0.28 µg/mL for certain derivatives .
  • Mechanistic studies revealed that these compounds induce apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest at critical phases (G2/M) .

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents:

  • Compounds structurally related to our target have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.
  • The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

Comparative Biological Activity

A comparative analysis of similar compounds reveals insights into structure-activity relationships:

Compound Name Structural Features Notable Activities
N-(5-cyclopropyl-1,3,4-thiadiazol-2-y)-4-methylbenzamideThiadiazole ringAntimicrobial
5-cyclopropylthiadiazole derivativesThiadiazole ringAntitumor
Isoindole-based compoundsIsoindole coreAnti-inflammatory

The dual functionality of our target compound—combining both thiadiazole and piperidine structures—may enhance its biological activity compared to other compounds that possess only one of these features.

Case Studies

Several case studies have been documented regarding the biological activities of thiadiazole derivatives:

  • In Vitro Studies : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in substituents significantly affected their cytotoxicity profiles .
  • In Vivo Studies : Animal models have shown that certain thiadiazole derivatives can inhibit tumor growth effectively while exhibiting low toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Electronic Properties

  • Thiazole Analogs () : Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides exhibit moderate bioactivity (e.g., IC50 values in µM range) against undisclosed targets. The thiazole’s lower electron deficiency may reduce binding affinity compared to thiadiazole derivatives .
  • Tetrazolyl Arylureas () : Tetrazole rings, though aromatic, differ in hydrogen-bonding capacity. For example, compound 2h (N-5-tetrazolyl-N′-4-methoxyphenylurea) showed plant growth regulation activity, suggesting substituent-driven specificity rather than core-dependent effects .

Substituent Effects

Compound Type Key Substituents Impact on Bioactivity Reference
Target Compound 5-cyclopropyl, 4-methoxybenzyl Cyclopropyl: Conformational restraint; 4-methoxy: Enhanced solubility/binding N/A
Thiazole Carboxamides 4-pyridinyl, variable amides Pyridinyl: Polar interactions; amides: Tunable pharmacokinetics
Tetrazolyl Arylureas p-methoxyphenyl, p-bromophenyl Methoxy: Bioactivity in plant growth; bromo: Steric/electronic modulation
  • The 4-methoxy group in the target compound and ’s 2h correlates with bioactivity, suggesting its role in target engagement. However, the target’s carboxamide linkage (vs. urea in 2h) may alter binding kinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide?

  • Methodology :

  • Step 1 : Cyclization of thiosemicarbazide derivatives with cyclopropane-containing precursors using phosphorus oxychloride (POCl₃) under reflux conditions (80–90°C) in solvents like dimethylformamide (DMF) or ethanol .

  • Step 2 : Coupling the thiadiazole intermediate with the piperidine-carboxamide moiety via nucleophilic substitution or carbodiimide-mediated amide bond formation .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

    • Key Parameters :
Reaction StepSolventTemperatureCatalyst/PromoterYield Range
Thiadiazole formationDMF90°CPOCl₃60–75%
Amide couplingEthanolRTEDC/HOBt70–85%

Q. How is structural characterization performed for this compound?

  • Analytical Workflow :

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm for 4-methoxyphenyl), cyclopropyl protons (δ 1.2–1.5 ppm), and piperidine methylene signals (δ 2.5–3.5 ppm) .
  • ¹³C NMR : Thiadiazole C-S (δ 165–170 ppm), carboxamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., IC₅₀ variability) be resolved for this compound?

  • Troubleshooting Strategy :

  • Assay Validation : Use standardized cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize batch-to-batch variability .
  • Solubility Adjustments : Optimize DMSO concentration (<0.1% v/v) or use β-cyclodextrin complexes to enhance bioavailability in in vitro models .
  • Data Normalization : Apply Hill equation fitting to account for non-linear dose-response relationships .

Q. What computational methods are suitable for predicting target interactions of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or PI3K) to map binding pockets. Focus on thiadiazole and carboxamide interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Q. How can structure-activity relationships (SAR) guide derivatization for improved potency?

  • SAR Insights :

  • Thiadiazole Modifications : Replace cyclopropyl with fluorinated groups (e.g., CF₃) to enhance metabolic stability .
  • Piperidine Substitutions : Introduce sp³-hybridized carbons (e.g., methyl groups) to reduce off-target effects .
    • Experimental Validation :
DerivativeR₁ (Thiadiazole)R₂ (Piperidine)IC₅₀ (nM)
ParentCyclopropylH120 ± 15
Derivative ACF₃CH₃45 ± 8

Data Analysis & Experimental Design

Q. What strategies mitigate low yields during the cyclization step?

  • Root Cause Analysis :

  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) .
  • Catalyst Optimization : Replace POCl₃ with PCl₅ or SOCl₂ for milder conditions .
    • Yield Improvement :
ConditionYield (%)
POCl₃, dry DMF, N₂75
PCl₅, toluene, reflux82

Q. How are stability studies conducted for this compound under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Light Sensitivity : Store samples in amber vials; assess photodegradation under UV light (λ = 254 nm) for 48 hours .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported biological targets (e.g., kinase vs. protease inhibition)?

  • Multi-Target Profiling :

  • Broad-Panel Screening : Use Eurofins’ KinaseProfiler™ or Caliper Life Sciences assays to test selectivity across 100+ targets .
  • Off-Target Analysis : Apply thermal shift assays (TSA) to identify unintended protein interactions .

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